6-bromo-7-methylisobenzofuran-1(3H)-one
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Overview
Description
6-bromo-7-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methylisobenzofuran-1(3H)-one typically involves the bromination of 7-methylisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
7-methylisobenzofuran-1(3H)-one: Lacks the bromine atom, which might affect its reactivity and applications.
6-chloro-7-methylisobenzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
Uniqueness
The presence of the bromine atom in 6-bromo-7-methylisobenzofuran-1(3H)-one can influence its reactivity and interactions, making it unique compared to its analogs. This uniqueness can be leveraged in specific chemical reactions and applications.
Properties
Molecular Formula |
C9H7BrO2 |
---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
6-bromo-7-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3H,4H2,1H3 |
InChI Key |
XCTQJVHBGWKGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC2)Br |
Origin of Product |
United States |
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